molecular formula C20H19F3N4OS B10856952 KRAS G12D inhibitor 14

KRAS G12D inhibitor 14

Cat. No.: B10856952
M. Wt: 420.5 g/mol
InChI Key: DYYANULKLUNJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

KRAS mutations, particularly the G12D variant, are prevalent in various cancers, notably pancreatic ductal adenocarcinoma (PDAC). The development of targeted inhibitors has become a focal point in cancer therapy. This article examines the biological activity of KRAS G12D inhibitor 14 , also known as ACA-14, focusing on its mechanism of action, efficacy in preclinical models, and potential therapeutic implications.

ACA-14 functions primarily by inhibiting nucleotide exchange and disrupting the binding of KRAS to its effectors. It has been shown to:

  • Modulate Nucleotide Exchange: ACA-14 decreases both intrinsic and SOS-mediated GDP/GTP exchange reactions in a dose-dependent manner, with effective concentrations (EC50) of approximately 3.8 µM and 2.1 µM, respectively .
  • Inhibit Effector Binding: The compound reduces the affinity between KRAS and its effector c-Raf, which is critical for downstream signaling in the MAPK pathway. This inhibition occurs through direct binding to KRAS, targeting specific residues that facilitate effector interaction .

Efficacy in Preclinical Models

The efficacy of ACA-14 has been evaluated across various models:

  • Cell Line Studies:
    • ACA-14 significantly inhibited cell proliferation in KRAS G12D-expressing cell lines, demonstrating a clear dose-dependent response.
    • Immunoblotting assays revealed reduced levels of phosphorylated c-Raf and ERK, indicating effective blockade of MAPK signaling .
  • Animal Models:
    • In xenograft models of PDAC, ACA-14 induced substantial tumor regression and apoptosis in KRAS G12D-mutant tumors. The treatment led to changes in the tumor microenvironment, including alterations in fibroblast and macrophage populations .
    • Notably, T-cell involvement was crucial for the full antitumor effect, suggesting that immunomodulation may play a role in its therapeutic efficacy .

Comparative Analysis with Other Inhibitors

The table below summarizes key characteristics of ACA-14 compared to other notable KRAS G12D inhibitors such as MRTX1133:

Compound Type Affinity (Kd) Efficacy Mechanism
ACA-14Noncovalent~6 µMSignificant tumor regressionDisrupts effector binding
MRTX1133Noncovalent~0.5 µMComplete remissions in modelsDirectly inhibits KRAS signaling
Compound 3NoncovalentSub-nanomolarStrong anti-tumor activityTargets switch II pocket

Case Studies

Recent studies have highlighted the potential of ACA-14 and similar inhibitors:

  • In a study involving PDAC models, ACA-14 was shown to significantly impact tumor growth dynamics when combined with immunotherapeutic agents .
  • Another case demonstrated that dual inhibition strategies involving ACA-14 could enhance therapeutic outcomes by targeting both KRAS and associated signaling pathways .

Properties

Molecular Formula

C20H19F3N4OS

Molecular Weight

420.5 g/mol

IUPAC Name

4-(2,5-diazabicyclo[2.2.2]octan-2-yl)-6-[2-methoxy-5-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C20H19F3N4OS/c1-28-16-5-2-11(20(21,22)23)6-14(16)17-7-15-18(25-10-26-19(15)29-17)27-9-12-3-4-13(27)8-24-12/h2,5-7,10,12-13,24H,3-4,8-9H2,1H3

InChI Key

DYYANULKLUNJSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC3=C(N=CN=C3S2)N4CC5CCC4CN5

Origin of Product

United States

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